molecular formula C12H14BrN3O2 B066963 叔丁基-3-(溴甲基)-1H-吡唑并[3,4-b]吡啶-1-羧酸酯 CAS No. 174180-76-8

叔丁基-3-(溴甲基)-1H-吡唑并[3,4-b]吡啶-1-羧酸酯

货号 B066963
CAS 编号: 174180-76-8
分子量: 312.16 g/mol
InChI 键: QUMSFBCHTYVIHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the family of pyrazolopyridines, which are of interest due to their diverse biological activities and potential in material science. The focus here is on its chemical synthesis, structure, reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis involves multiple steps starting from basic precursors to form the desired pyrazolopyridine derivative. A novel and efficient route for synthesizing pyrazole bromide derivatives has been developed, showing good yield and featuring selective reactions for complex heterocycle formation (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure is characterized by spectroscopic methods and crystallographic analysis, revealing intricate details such as hydrogen bonding and crystal packing. For example, a related compound, "6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," demonstrates intramolecular hydrogen bonding and stabilizing interactions within its crystal structure (Çolak et al., 2021).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, including bromination, cyclization, and condensation, to form novel derivatives with potential biological activity. The process and outcomes of these reactions depend significantly on the substitution pattern on the pyrazolopyridine core and the reaction conditions employed (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and its suitability for various applications. While specific data on tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is not directly available, related compounds exhibit distinctive crystalline structures and thermal properties that are crucial for their application in material science (Tamer et al., 2016).

科学研究应用

  1. 对相关化合物(如3-叔丁基-1-苯基-7-(4-三氟甲基苄基)-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-5-螺-1'-环己烷-2',6'-二酮)的研究揭示了由于远程取代基的微小变化而导致的氢键结构的显着差异。这突出了分子结构在确定化学性质和相互作用中的重要性 (Trilleras et al., 2008).

  2. 另一项涉及类似化合物的研究发现,不同的氢键模式导致链和片的形成,强调了此类化合物在研究分子相互作用中的相关性 (Portilla et al., 2011).

  3. 对N(7)-烷氧基苄基取代的四氢-1H-吡唑并[3,4-b]吡啶的研究证明了广泛的超分子聚集模式,这取决于外围取代基的变化。这可能与设计具有特定相互作用特征的分子有关 (Trilleras et al., 2008).

  4. 一项关于螺哌啶内酰胺乙酰辅酶A羧化酶抑制剂合成的研究,涉及类似的化学结构,说明了这些化合物的潜在生物医学应用 (Huard et al., 2012).

  5. 已经记录了具有结构相似性的新型卤代取代吡唑并[5,1-c][1,2,4]三嗪的合成。这项研究有助于开发在各种化学领域具有潜在应用的新型化合物 (Ivanov et al., 2017).

属性

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-8(5-4-6-14-10)9(7-13)15-16/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMSFBCHTYVIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445527
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

CAS RN

174180-76-8
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirring solution of 240 mg (1.03 mmol) of 3-Methyl-1 tert-butoxycarbonyl-pyrazolo[3,4-b]pyridine, prepared as in Part B, in 10 mL of CCl4 is heated to reflux, and then a mixture of 220 mg (1.23 mmol, 1.2 equiv) of N-bromosuccinimide and 25 mg (0.10 mmol, 0.1 equiv) of benzoyl peroxide is added all at once as a solid. The resulting solution is heated at reflux for 3.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 3/1 as eluent afforded 170 mg of the title compound as a white solid: 1H NMR (CDCl3, 400 MHz) δ8.75 (dd, 1H, J=1.4, 4.6), 8.21 (dd, 1H, J=1.4, 8.0), 7.32 (dd, 1H, J=4.6, 8.0), 4.74 (s, 2H), 1.70 (s, 9H).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridin-1-carboxylate (6.6 g, 28.3 mmol) was added into trifluoromethylbenzene (300 mL), and heated to 75° C. Then NBS (5.04 g, 28.3 mmol) was added, and after 15 minutes AIBN (465 mg, 2.8 mmol) was added, and heated to 80° C. and reacted for 1 hour. It was cooled slowly to room temperature and reacted for 12 hours. It was filtered to remove solid. The filtrate was rotate evaporated to dryness, and chromatographed on a column (PE:EA=25:1) to obtain a white solid 730 mg, at a yield of 8.3%.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
465 mg
Type
reactant
Reaction Step Three
Name
Yield
8.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。